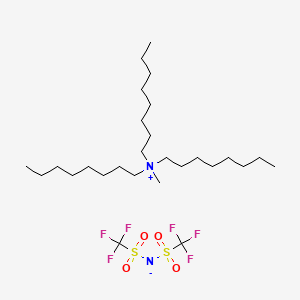

MTOA-TFSI

Description

The exact mass of the compound Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747259. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;methyl(trioctyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.C2F6NO4S2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-25H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGQNGWYNLUQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047926 | |

| Record name | Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375395-33-8 | |

| Record name | Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375395-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltricaprylylammonium bistriflamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375395338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 375395-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-trioctylammonium bis(trifluoromethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM BISTRIFLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939A0J7H68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, often abbreviated as [N8881][NTf2] or [MOA][TFSI], is a hydrophobic ionic liquid (IL) that has garnered significant interest in various scientific and industrial applications, including electrochemistry, catalysis, and extraction processes. Its unique combination of properties, such as high thermal stability, a wide electrochemical window, and hydrophobicity, makes it a compelling alternative to traditional volatile organic solvents. This technical guide provides a comprehensive overview of the core physical properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, detailed experimental protocols for their measurement, and a logical workflow for the characterization of such ionic liquids.

Core Physical Properties

The physical properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide are critical for its application and performance. A summary of these properties is presented in the table below.

| Property | Value | Conditions |

| Molecular Weight | 648.85 g/mol | |

| Density | 1.15 g/cm³ | |

| 1.11 g/cm³ | 13 °C | |

| Viscosity | 713 cP | 20 °C |

| Melting Point | -39 °C | |

| Ionic Conductivity | 0.046 mS/cm | 20 °C |

| ~0.04 mS/cm | ||

| Electrochemical Window | 5.1 V | |

| Refractive Index | 1.439 | 20 °C, D-line |

| Thermal Stability | Dominated by the [NTf2]- anion; high | General observation for [NTf2]- salts |

Experimental Protocols

Accurate and reproducible measurement of physical properties is paramount. The following sections detail the methodologies for determining the key properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide.

Sample Preparation

Given that many ionic liquids are hygroscopic, proper sample handling is crucial to obtain accurate physical property data.

-

Drying: Prior to any measurement, the ionic liquid sample should be dried under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 70-80 °C) for a prolonged period (e.g., 24-48 hours) to remove any absorbed water.

-

Water Content Determination: The water content of the dried sample should be determined using Karl Fischer titration to ensure it is below an acceptable threshold (e.g., < 100 ppm).

-

Inert Atmosphere: All sample handling and measurements should be performed under an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen) to prevent reabsorption of atmospheric moisture.

Density Measurement

The density of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide can be accurately determined using a vibrating tube densimeter.

-

Instrumentation: An Anton Paar DMA series vibrating tube densimeter or a similar instrument is suitable for this measurement.

-

Calibration: The instrument should be calibrated prior to use with at least two standards of known density that bracket the expected density of the ionic liquid. Dry air and ultrapure water are common calibrants.

-

Procedure: a. Inject the dried ionic liquid sample into the measuring cell of the densimeter, ensuring no air bubbles are present. b. Allow the sample to thermally equilibrate at the desired temperature. c. The instrument measures the oscillation period of the U-shaped tube containing the sample. d. The density is calculated from the oscillation period using the calibration constants. e. Measurements should be repeated at each temperature to ensure reproducibility.

Viscosity Measurement

The viscosity of this ionic liquid can be measured using a rotational rheometer.

-

Instrumentation: A cone-plate or parallel-plate rotational rheometer is recommended for accurate viscosity measurements of ionic liquids.

-

Calibration: The rheometer should be calibrated using a standard viscosity fluid with a known viscosity close to that expected for the ionic liquid.

-

Procedure: a. Place a small, known volume of the dried ionic liquid onto the lower plate of the rheometer. b. Lower the upper cone or plate to the correct measurement gap. c. Allow the sample to reach the set temperature. d. Perform a shear rate sweep to determine the viscosity as a function of shear rate. For a Newtonian fluid, the viscosity will be independent of the shear rate. e. Record the viscosity at a defined shear rate or the zero-shear viscosity.

Thermal Stability Assessment

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of ionic liquids.

-

Instrumentation: A TGA instrument capable of heating the sample in a controlled atmosphere is required.

-

Procedure: a. Place a small, accurately weighed amount of the dried ionic liquid (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum). b. Place the crucible in the TGA furnace. c. Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C). d. The instrument records the mass of the sample as a function of temperature. e. The onset temperature of decomposition is determined from the TGA curve, which is the temperature at which significant mass loss begins.

Ionic Conductivity Measurement

The ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current and is typically measured using electrochemical impedance spectroscopy (EIS).

-

Instrumentation: An impedance analyzer or a potentiostat with a frequency response analyzer is used. A conductivity cell with two parallel platinum electrodes of a known geometry is also required.

-

Cell Constant Determination: The cell constant is determined by measuring the impedance of a standard solution with a known conductivity (e.g., an aqueous KCl solution) in the conductivity cell.

-

Procedure: a. Fill the conductivity cell with the dried ionic liquid. b. Connect the cell to the impedance analyzer. c. Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz). d. The impedance spectrum is recorded, typically as a Nyquist plot. e. The bulk resistance (Rb) of the ionic liquid is determined from the high-frequency intercept of the impedance spectrum with the real axis. f. The ionic conductivity (σ) is then calculated using the formula: σ = K / Rb, where K is the cell constant.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physical characterization of an ionic liquid like methyltrioctylammonium bis(trifluoromethylsulfonyl)imide.

Caption: Experimental workflow for physical property characterization of ionic liquids.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, along with standardized protocols for their accurate measurement. For researchers, scientists, and professionals in drug development, a thorough understanding of these properties and their reliable characterization is essential for the successful application and innovation of this versatile ionic liquid. The provided workflow serves as a foundational framework for systematic and reproducible studies of ionic liquids.

Quantitative Data: Electrochemical Stability Window

An In-depth Technical Guide to the Electrochemical Stability Window of Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide (MTOA-TFSI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical stability window (ESW) of the ionic liquid Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (this compound). The electrochemical stability is a critical parameter for applications in electrochemistry, including batteries, capacitors, and sensors.[1] This document summarizes key quantitative data, details the experimental protocols for determining the ESW, and presents visualizations of the experimental workflow.

The data presented here is based on a closely related analogue, N-Tributyl-N-methylammonium bis(trifluoromethanesulfonyl)imide ([N4,4,4,1][TFSI]), as detailed in a comprehensive study on the temperature-dependent electrochemical stability of various TFSI-based ionic liquids.[2][3] The structural similarity between the cations (both are tetraalkylammonium) allows for a reliable estimation of the this compound's electrochemical behavior.

The electrochemical stability window is defined by the anodic and cathodic potential limits, beyond which the electrolyte undergoes oxidation or reduction, respectively.[4] The following table summarizes the experimentally determined potential limits for N-Tributyl-N-methylammonium bis(trifluoromethanesulfonyl)imide at various temperatures. All potentials are reported versus an Ag/Ag+ reference electrode.

| Temperature (K) | Anodic Limit (Ea vs. Ag/Ag+) (V) | Cathodic Limit (Ec vs. Ag/Ag+) (V) | Electrochemical Stability Window (ESW) (V) |

| 288.15 | 2.5 | -3.5 | 6.0 |

| 298.15 | 2.4 | -3.4 | 5.8 |

| 313.15 | 2.3 | -3.3 | 5.6 |

| 333.15 | 2.2 | -3.2 | 5.4 |

| 358.15 | 2.1 | -3.1 | 5.2 |

Data extracted from a study on closely related TFSI-based ionic liquids.[2][3]

Experimental Protocol: Determination of the Electrochemical Stability Window

The electrochemical stability window is experimentally determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits are identified as the points where a significant increase in current is observed, indicating the onset of electrolyte decomposition.

Materials and Instrumentation

-

Ionic Liquid: N-Tributyl-N-methylammonium bis(trifluoromethanesulfonyl)imide ([N4,4,4,1][TFSI]), used as a proxy for this compound. All ionic liquids were of high purity and used as received.[2]

-

Working Electrode: Glassy carbon electrode.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Silver/silver ion (Ag/Ag+) quasi-reference electrode.

-

Potentiostat/Galvanostat: An electrochemical workstation capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell housed in a controlled environment (e.g., a glovebox) to minimize atmospheric contamination.[5]

Experimental Procedure

-

Cell Assembly: The three-electrode cell is assembled inside a glovebox under an inert atmosphere (e.g., argon) to prevent contamination from water and oxygen, which can significantly affect the electrochemical window.[6]

-

Cyclic Voltammetry Measurement:

-

The open-circuit potential (OCP) is first measured.

-

The potential is then swept from the OCP towards the anodic limit at a constant scan rate.

-

The scan direction is reversed, and the potential is swept towards the cathodic limit.

-

Finally, the potential is returned to the initial OCP.

-

This process is repeated for several cycles to ensure the stability of the voltammogram.

-

-

Determination of Potential Limits: The anodic (Ea) and cathodic (Ec) limits are determined from the cyclic voltammogram by identifying the potential at which the current density reaches a predefined threshold value (e.g., 0.5 mA/cm²).[3]

Visualizations

Experimental Workflow for ESW Determination

The following diagram illustrates the key steps involved in the experimental determination of the electrochemical stability window.

Caption: Workflow for the determination of the electrochemical stability window.

Logical Relationship of ESW Components

This diagram shows the relationship between the key parameters that define the electrochemical stability window.

Caption: Relationship between anodic/cathodic limits and the ESW.

References

- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]

- 3. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conductivity and Viscosity of MTOA-TFSI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conductivity and viscosity of the ionic liquid Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI). This compound is a hydrophobic, quaternary ammonium-based ionic liquid with applications in various fields, including electrochemistry and separations. Understanding its transport properties, such as conductivity and viscosity, is crucial for its effective implementation in these applications. This guide presents quantitative data, detailed experimental protocols for measurement, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound, also known as Trioctylmethylammonium bis(trifluoromethylsulfonyl)imide, is a room-temperature ionic liquid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₅₄F₆N₂O₄S₂ | |

| Molecular Weight | 648.85 g/mol | |

| Appearance | Liquid | |

| Melting Point | -39 °C | |

| Density | 1.15 g/cm³ (at 20 °C) |

Conductivity and Viscosity Data

The ionic conductivity and viscosity of this compound are critical parameters that influence its performance as an electrolyte and a solvent. These properties are highly dependent on temperature. The following tables summarize the available quantitative data for the conductivity and viscosity of this compound at various temperatures.

Table 1: Ionic Conductivity of this compound at Different Temperatures

| Temperature (°C) | Conductivity (mS/cm) | Reference |

| 20 | ~0.04 | |

| 20 | 0.046 |

Table 2: Viscosity of this compound at Different Temperatures

| Temperature (°C) | Viscosity (cP) | Reference |

| 20 | 713 |

Note: The available data for the temperature dependence of conductivity and viscosity of this compound is limited in the public domain. The data presented here is based on product specifications and available research.

Experimental Protocols

Accurate and reproducible measurements of conductivity and viscosity are essential for characterizing ionic liquids like this compound. The following sections provide detailed methodologies for these key experiments.

Protocol for Ionic Conductivity Measurement

This protocol outlines the steps for measuring the ionic conductivity of this compound using a conductivity meter.

Materials and Equipment:

-

This compound sample

-

Conductivity meter with a two- or four-electrode conductivity cell

-

Thermostatic bath or heating/cooling stage for temperature control

-

Inert gas (e.g., Argon or Nitrogen)

-

Anhydrous solvents (e.g., acetone, isopropanol) for cleaning

-

Standard conductivity solutions for calibration (aqueous KCl solutions are common, but non-aqueous standards may be more appropriate for hydrophobic ionic liquids)

Procedure:

-

Preparation and Cleaning:

-

Thoroughly clean the conductivity cell with an appropriate anhydrous solvent to remove any residual impurities.

-

Dry the cell under vacuum or by purging with an inert gas to eliminate any traces of solvent and moisture. Due to the hydrophobic nature of this compound, it is crucial to minimize water content, as it can significantly affect conductivity.

-

-

Calibration:

-

Calibrate the conductivity meter using standard solutions according to the manufacturer's instructions. The choice of calibration standard should be appropriate for the expected conductivity range of the ionic liquid.

-

-

Sample Handling:

-

Handle the this compound sample under an inert atmosphere to prevent moisture absorption from the air.

-

Transfer a sufficient amount of the ionic liquid into the clean and dry conductivity cell to ensure the electrodes are fully immersed.

-

-

Measurement:

-

Place the conductivity cell containing the sample into the thermostatic bath set to the desired temperature.

-

Allow the sample to equilibrate at the set temperature for a sufficient period to ensure thermal stability.

-

Record the conductivity reading from the meter.

-

Repeat the measurement at different temperatures as required, allowing for equilibration at each new setpoint.

-

-

Post-Measurement:

-

After the measurements are complete, clean the conductivity cell thoroughly with an appropriate solvent.

-

Protocol for Viscosity Measurement

This protocol describes the measurement of the dynamic viscosity of this compound using a rotational viscometer or rheometer.

Materials and Equipment:

-

This compound sample

-

Rotational viscometer or rheometer with appropriate geometry (e.g., cone-plate, parallel-plate)

-

Thermostatic control unit for the viscometer/rheometer

-

Inert gas (e.g., Argon or Nitrogen)

-

Anhydrous solvents for cleaning

Procedure:

-

Instrument Setup and Calibration:

-

Set up the viscometer or rheometer according to the manufacturer's instructions.

-

Select the appropriate measurement geometry. For high viscosity ionic liquids like this compound, a cone-plate or parallel-plate geometry is often suitable.

-

Calibrate the instrument using standard viscosity fluids.

-

-

Sample Loading:

-

Under an inert atmosphere, carefully place the required amount of this compound onto the lower plate of the rheometer. The sample volume should be sufficient to fill the gap between the plates once the measurement geometry is in position.

-

-

Temperature Control:

-

Set the desired temperature using the instrument's temperature control unit.

-

Allow the sample to reach thermal equilibrium before starting the measurement.

-

-

Measurement:

-

Bring the upper geometry to the correct measurement position (gap).

-

Apply a controlled shear rate or shear stress and measure the resulting torque or rotational speed to determine the viscosity.

-

Perform measurements over a range of shear rates to check for Newtonian or non-Newtonian behavior. For a Newtonian fluid, the viscosity will be independent of the shear rate.

-

Record the viscosity and the corresponding temperature.

-

To obtain temperature-dependent data, incrementally change the temperature and repeat the measurement after the sample has equilibrated at each new temperature.

-

-

Cleaning:

-

After the experiment, carefully clean the measurement geometry and plates with a suitable anhydrous solvent.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual representation of the factors influencing its conductivity.

Caption: Experimental workflow for the characterization of this compound conductivity and viscosity.

Caption: Factors influencing the ionic conductivity of this compound.

Unveiling the Molecular Architecture of MTOA-TFSI: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, and physicochemical properties of the ionic liquid Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) for professionals in scientific research and drug development.

This technical guide provides a comprehensive overview of the ionic liquid Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide (this compound), a quaternary ammonium-based ionic liquid noted for its unique physicochemical properties. This document details its molecular structure, synthesis, and key characteristics, presenting quantitative data in accessible formats and outlining experimental methodologies.

Molecular Structure and Composition

This compound is an ionic liquid composed of a large organic cation, methyltrioctylammonium ([MTOA]⁺), and an inorganic anion, bis(trifluoromethylsulfonyl)imide ([TFSI]⁻). The chemical formula is C₂₇H₅₄F₆N₂O₄S₂.[1][2] The molecular weight of this compound is 648.85 g/mol .[1][2]

The structure of these ions plays a crucial role in the overall properties of the ionic liquid. The [MTOA]⁺ cation consists of a central nitrogen atom bonded to one methyl group and three octyl chains. The long alkyl chains contribute to the material's hydrophobicity and influence its viscosity and density. The [TFSI]⁻ anion is known for its high thermal stability and weak coordinating nature, which contributes to the low melting point of the ionic liquid.

Caption: Molecular structure of MTOA+ and TFSI- ions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for evaluating its suitability in various applications.

| Property | Value | Reference(s) |

| Molecular Weight | 648.85 g/mol | [1][2] |

| CAS Number | 375395-33-8 | [1] |

| Appearance | Liquid | [1] |

| Melting Point | -39 °C | [3] |

| Density | 1.15 g/cm³ at 20 °C | [3] |

| Viscosity | 713 cP at 20 °C | [3] |

| Conductivity | ~0.04 mS/cm | [1] |

| Refractive Index | n20/D 1.439 | [1] |

| Water Content | ≤300 ppm | [1] |

| Chloride (Cl⁻) Content | ≤20 mg/kg | [1] |

| Bromide (Br⁻) Content | ≤20 mg/kg | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through an anion exchange reaction. A common method involves the reaction of a methyltrioctylammonium halide, such as methyltrioctylammonium chloride (also known as Aliquat 336), with a salt of the bis(trifluoromethylsulfonyl)imide anion, such as lithium bis(trifluoromethylsulfonyl)imide.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

-

Dissolution of Reactants: Equimolar amounts of methyltrioctylammonium chloride and lithium bis(trifluoromethylsulfonyl)imide are dissolved in deionized water in separate vessels.

-

Reaction: The aqueous solution of lithium bis(trifluoromethylsulfonyl)imide is added dropwise to the stirred aqueous solution of methyltrioctylammonium chloride at room temperature. The reaction mixture is stirred vigorously for several hours to ensure complete anion exchange.

-

Phase Separation: Upon completion of the reaction, the mixture is allowed to stand, leading to the formation of two distinct phases: an upper aqueous phase containing the dissolved lithium chloride byproduct and a lower organic phase which is the this compound ionic liquid.

-

Purification: The lower organic phase is separated using a separatory funnel. It is then washed multiple times with deionized water to remove any remaining impurities, particularly chloride ions. The absence of chloride ions in the final wash water can be confirmed by a silver nitrate test.

-

Drying: The purified this compound is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water.

Characterization Protocols

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized this compound.

-

¹H NMR: The proton NMR spectrum is used to identify the protons in the methyl and octyl groups of the [MTOA]⁺ cation.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the cation.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is characteristic of the trifluoromethyl groups in the [TFSI]⁻ anion.

General Protocol: A small sample of the dried this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The NMR spectra are then recorded on a high-resolution NMR spectrometer.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and phase behavior of the ionic liquid.

-

TGA: Measures the change in mass of the sample as a function of temperature, providing information about its decomposition temperature.

-

DSC: Measures the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, glass transition temperature, and other phase transitions.

General Protocol: A small, accurately weighed sample of this compound is placed in an appropriate crucible (e.g., aluminum or platinum). The analysis is typically performed under an inert atmosphere (e.g., nitrogen) with a controlled heating rate (e.g., 10 °C/min).

Relevance in Drug Development

Ionic liquids are gaining increasing attention in the pharmaceutical field due to their unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[4] They have been explored as novel solvents for active pharmaceutical ingredients (APIs), particularly for poorly water-soluble drugs, potentially enhancing their solubility and bioavailability.[4][5] Furthermore, ionic liquids are being investigated as components of various drug delivery systems, including transdermal patches, microemulsions, and ionogels.

While the broader class of ionic liquids shows promise in drug delivery applications, specific research on the direct use of this compound in drug formulations or as a drug delivery vehicle is not extensively documented in the reviewed scientific literature. Its hydrophobic nature, stemming from the long octyl chains, might suggest potential applications in formulations for hydrophobic drugs. However, comprehensive studies on its biocompatibility, toxicity, and efficacy in drug delivery systems are necessary to ascertain its suitability for pharmaceutical applications. Researchers and drug development professionals are encouraged to explore the potential of this compound in this context, building upon the foundational knowledge of its structure and properties outlined in this guide.

References

- 1. Nanomaterial-Based Drug Delivery Systems Targeting Functional Cells for Osteoarthritis Treatment: Mechanisms, Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research and development of drug delivery systems based on drug transporter and nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl-trioctylammonium bis(trifluoromethylsulfonyl)imide - トリオクチルメチルアンモニウムビス(トリフルオロメチルスルホニル)イミド, メチルトリ-n-オクチルアンモニウムビス(トリフルオロメタンスルホニル)イミド [sigmaaldrich.com]

- 4. Advanced drug delivery 2020 and beyond: Perspectives on the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Degradation of MTOA-TFSI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal degradation of Methyl-n-trioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI). This compound is an ionic liquid of significant interest in various scientific fields, including drug development, due to its unique physicochemical properties. Understanding its thermal stability is paramount for its safe and effective application. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the analytical workflow and potential degradation pathways.

Core Data Presentation

The thermal stability of an ionic liquid is a critical parameter for its application, defining the upper temperature limit of its utility. The data presented below is collated from studies on this compound and structurally similar trioctylammonium-based ionic liquids.

| Parameter | Value | Analytical Method | Notes |

| Decomposition Temperature Range (Td) | 205 - 222 °C | Thermogravimetric Analysis (TGA) | Onset of decomposition for hydrophobic trioctylammonium-based ionic liquids.[1] |

| General Stability of TFSI⁻ Anion | > 350 °C | Thermogravimetric Analysis (TGA) | The TFSI⁻ anion is known for its high thermal stability, suggesting the cation is the primary point of thermal failure.[2] |

| Melting Point (Tm) | -39 °C | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

The characterization of the thermal degradation of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 4-8 mg) is placed in a clean, inert sample pan, often made of platinum or ceramic.[3] Prior to analysis, the sample should be dried under high vacuum (e.g., at 60 °C for 24 hours) to remove any residual water or volatile solvents.[4]

-

Instrument Setup: The TGA instrument is calibrated for both mass and temperature. An inert atmosphere is established by purging with a gas such as nitrogen or helium at a constant flow rate (e.g., 20-90 mL/min).[3][4]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[3][4]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset), which is often defined as the temperature at which a 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is employed to identify phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).

Methodology:

-

Sample Preparation: A small amount of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan.[4] An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. An inert nitrogen atmosphere is maintained at a flow rate of around 30 mL/min.[4]

-

Thermal Program: A typical DSC experiment involves a heat-cool-heat cycle. For example, the sample might be heated from -90 °C to 200 °C, cooled back to -90 °C, and then heated again at a controlled rate (e.g., 10 °C/min).[4]

-

Data Analysis: The heat flow to the sample is compared to the reference. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks on the DSC thermogram. The glass transition appears as a step change in the baseline.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Caption: A flowchart illustrating the key steps in the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

The thermal degradation of quaternary ammonium salts like this compound is generally initiated by the decomposition of the cation. The Hofmann elimination and nucleophilic substitution (SN2) are two common degradation pathways.

Caption: Potential degradation routes for the MTOA cation upon heating.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 4. Expanding the Chemical Space of Benzimidazole Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of MTOA-TFSI in Organic Solvents: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) is a hydrophobic ionic liquid of significant interest in various chemical and pharmaceutical processes, including extractions and as a medium for chemical reactions. A thorough understanding of its solubility in different organic solvents is crucial for its effective application. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, detailed experimental protocols for its determination, and a visualization of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the organic solvent and the temperature. While comprehensive data across a wide spectrum of solvents remains an area of ongoing research, this guide compiles the available quantitative information. The data is presented in the following table, summarizing the solubility of this compound in various organic solvents.

| Solvent | Temperature (°C) | Solubility (mol%) | Reference |

| Methanol | 25 | Miscible | [1] |

| Ethanol | 25 | Miscible | [1] |

| 1-Butanol | 25 | Miscible | [1] |

| 2-Propanol | 25 | Miscible | [1] |

| Methyl Acetate | 25 | Miscible | [1] |

| Ethyl Acetate | 25 | Miscible | [1] |

| Soybean Oil | 25 | Slightly Soluble | [1] |

| Water | 23.5 ± 1 | Very Low |

Note: The term "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions. The solubility of this compound in soybean oil is noted as low, and its solubility in water is extremely limited due to its hydrophobic nature.[1]

Experimental Protocols

The determination of ionic liquid solubility in organic solvents is a critical experimental procedure. The following sections detail the common methodologies employed in the cited literature for generating the solubility data of this compound.

Synthesis and Purification of this compound

The synthesis of this compound typically involves a two-step process.[2] First, an intermediate precursor, such as N-butyl-N-methylpyrrolidinium bromide, is prepared.[2] This is followed by a metathesis reaction (anion exchange) where the precursor is reacted with a lithium or sodium salt of the desired anion, in this case, lithium bis(trifluoromethylsulfonyl)imide (LiTFSI).[2] The synthesis is often carried out in an aqueous medium.[2]

Purification Protocol:

-

Anion Exchange: The aqueous solution of the precursor is reacted with a slight excess of LiTFSI.[2] This leads to the formation of the hydrophobic this compound and a hydrophilic salt (e.g., LiBr).[2]

-

Phase Separation: After stirring, the mixture is allowed to settle, resulting in the separation of the denser ionic liquid phase from the aqueous phase.[2]

-

Washing: The ionic liquid phase is washed multiple times with deionized water to remove any remaining impurities and unreacted starting materials.[2]

-

Drying: The purified ionic liquid is then dried under high vacuum at elevated temperatures (e.g., 90-120°C) to remove any residual water.[2] The water content is typically verified using Karl Fischer titration.[3]

Solubility Determination by the Cloud Point Method

The cloud point titration method is a widely used technique to determine the solubility of ionic liquids in various solvents.[1]

Experimental Procedure:

-

A known amount of the ionic liquid (this compound) is placed in a thermostatically controlled glass cell equipped with a magnetic stirrer.

-

The organic solvent is added dropwise from a burette with constant stirring.

-

The endpoint, or cloud point, is reached when the solution becomes turbid, indicating the formation of a second liquid phase.

-

The amount of solvent added is recorded to calculate the composition of the saturated solution.

-

This procedure is repeated at different temperatures to construct a solubility curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and solubility determination of this compound.

References

MTOA-TFSI: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive material safety data sheet (MSDS) or professional safety training. Always consult the official MSDS for MTOA-TFSI and adhere to your institution's safety protocols.

Introduction

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (this compound) is an ionic liquid notable for its high porosity and conductivity.[1] These properties make it a valuable material in specialized research applications, particularly in the field of electrochemical mechanical strain (ECMS) studies.[1] As with any chemical substance, a thorough understanding of its properties and associated hazards is paramount for safe handling and the integrity of experimental outcomes. This guide provides a detailed overview of the safety and handling precautions for this compound, compiled from available safety data and research literature.

Physicochemical Properties

A key characteristic of this compound is its non-hygroscopic nature, meaning it does not readily absorb moisture from the atmosphere.[2][3] This property is advantageous in experiments where the presence of water could interfere with results. The chemical structure of this compound is depicted in Figure 1.

Hazard Identification and Safety Precautions

The primary safety information for this compound is derived from its Safety Data Sheet (SDS).[4] The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

A summary of recommended precautionary measures is provided in the table below.

| Precautionary Statement Code | Description |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing and eye/face protection. |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

Data sourced from the this compound Safety Data Sheet.[4]

Toxicology Summary

It is critical to note that as of the latest available data, no specific toxicological studies have been conducted for this compound.[4] The hazard classifications are based on the properties of similar chemical structures. The absence of empirical data necessitates a cautious approach, treating the substance with the potential for unknown hazards.

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitisation | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-single Exposure | No data available |

Information from the this compound Safety Data Sheet.[4]

Experimental Protocols and Handling

General Handling Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each stage.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or punctures before use.

-

Body Protection: A lab coat or chemical-resistant apron is required.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for aerosolization exists, a respirator may be necessary.

Engineering Controls

-

Fume Hood: All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Static Control: Take measures to prevent the build-up of electrostatic charge, especially when handling larger quantities.[4]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[4]

-

Container: Keep the container tightly closed and upright.[4]

-

Incompatibilities: Avoid strong oxidizing agents.[4]

-

Environmental Factors: Protect from moisture, heat, and direct sunlight.[4] The substance is stable under recommended storage conditions.[4]

Emergency Procedures

First Aid Measures

-

If Swallowed: Immediately call a poison control center or doctor. Rinse mouth thoroughly with water. Do not induce vomiting.

-

In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation occurs.

Spill and Leak Procedures

-

Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid breathing vapors or mist. Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Cleanup: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Environmental Precautions: Discharge into the environment must be avoided.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: No known unsuitable media.[4]

-

Hazardous Combustion Products: In the event of a fire, hazardous decomposition products may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it in the sewer system.

Transportation

According to the available SDS, this compound is not classified as hazardous for transport.[4] However, it is prudent to consult the latest transportation regulations before shipping.

Conclusion

While this compound offers valuable properties for scientific research, its handling requires a diligent and informed approach to safety. The lack of comprehensive toxicological data underscores the importance of adhering to stringent safety protocols to minimize exposure and mitigate potential risks. By following the guidelines outlined in this document and the substance's official SDS, researchers can safely utilize this compound in their work.

References

Introduction to Quaternary Ammonium Ionic Liquids (QAILs)

An In-depth Technical Guide to Quaternary Ammonium Ionic Liquids

Quaternary Ammonium Ionic Liquids (QAILs) represent a significant subclass of ionic liquids (ILs), which are salts with a melting point below 100°C.[1] Structurally, QAILs are composed of a central, positively charged nitrogen atom bonded to four organic groups (the quaternary ammonium cation) and an accompanying organic or inorganic anion.[1][2] This unique composition imparts a range of desirable properties, including low vapor pressure, high thermal stability, and high ionic conductivity.[3][4][5]

The remarkable versatility of QAILs stems from their "designable" nature. By systematically modifying the structure of the cation (e.g., the length and nature of the alkyl chains) and selecting different anions, their physicochemical properties such as viscosity, polarity, solubility, and hydrophobicity can be finely tuned.[3][6][7] This tunability has made them highly attractive for a multitude of applications, particularly in the pharmaceutical and biomedical fields, where they are explored as antimicrobial agents, drug delivery vehicles, and enhancers of drug solubility.[2][8][9]

Synthesis of Quaternary Ammonium Ionic Liquids

The synthesis of QAILs is typically a straightforward process, often involving two main steps: quaternization of a tertiary amine followed by anion metathesis (exchange).[10]

-

Quaternization: This initial step involves the reaction of a tertiary amine with an alkylating agent, commonly an alkyl halide (e.g., bromoalkane or chloroalkane), to form the quaternary ammonium salt with a halide anion. This is a type of SN2 reaction.[10]

-

Anion Metathesis: The halide anion from the first step is then exchanged for the desired anion. This is often achieved by reacting the quaternary ammonium halide with a salt containing the target anion (e.g., a lithium or potassium salt). The reaction drives toward the formation of an insoluble salt (like LiBr or KCl), which precipitates out of the solution, leaving the desired QAIL.[11]

Physicochemical Properties

The physical and chemical characteristics of QAILs are highly dependent on their ionic structure. The cation's size, symmetry, and the length of its alkyl chains, along with the nature of the anion, collectively determine the properties of the resulting ionic liquid.[6]

-

Melting Point: The melting point is significantly influenced by the symmetry of the cation and the strength of the intermolecular forces. Asymmetrical cations and bulky anions tend to disrupt crystal lattice formation, resulting in lower melting points.[3][6] For instance, gemini (dicationic) amphiphilic compounds often have high melting points when the two alkyl chains are of the same length, but these can be lowered by introducing dissymmetry.[6]

-

Viscosity: Viscosity is largely governed by van der Waals forces and hydrogen bonding. Longer alkyl chains on the cation generally lead to increased viscosity due to stronger van der Waals interactions.[3] Trimeric ionic liquids, with a greater number of alkyl chains, exhibit higher viscosities than their gemini or monomeric counterparts.[3]

-

Density: QAILs typically have densities greater than 1.0 g/cm³ because their structure consists solely of ions.[3][6] Density tends to decrease as the length of the alkyl chains on the cation increases.[3]

-

Thermal Stability: QAILs are known for their high thermal stability, with many being stable at temperatures above 200°C.[7][11]

-

Ionic Conductivity: Conductivity is inversely related to viscosity. QAILs with lower viscosity generally exhibit higher ionic conductivity.[11] Amphiphilic trimeric ILs have been shown to have higher conductivities than corresponding gemini ILs.[3]

Table 1: Physicochemical Properties of Selected Quaternary Ammonium Ionic Liquids

| Ionic Liquid Name/Structure | Cation Type | Anion | Melting Point (°C) | Viscosity (mPa·s) | Density (g/cm³) at 25°C | Ionic Conductivity (mS/cm) at 25°C |

| Functionalized QAILs (General) | Quaternary Ammonium | Varies | < 100[7] | 50 - 500[7] | 1.0 - 1.2[7] | 0.1 - 5[7] |

| 3C₈tris-3-Q NTf₂ (Star-type) | Trimeric Amphiphile | NTf₂⁻ | < 0[12] | > 2000 (at 25°C)[3] | ~1.34[3] | Not Specified |

| 3C₈lin-3-Q NTf₂ (Linear-type) | Trimeric Amphiphile | NTf₂⁻ | < 0[12] | ~1500 (at 25°C)[3] | ~1.33[3] | Not Specified |

| C₆-2-C₄ NTf₂ (Gemini) | Gemini Amphiphile | NTf₂⁻ | ~40[6] | Not Specified | 1.45[6] | Lower than monomeric ILs[6] |

| [EMCMIm]TFSI | Imidazolium-based | TFSI⁻ | Not Specified | Not Specified | Not Specified | ~2.0[11] |

Applications in Drug Development

The unique properties of QAILs make them highly suitable for various pharmaceutical applications, from improving drug formulation to acting as active agents themselves.[9][13]

Enhanced Drug Solubility and Bioavailability

A major hurdle in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[8][13] QAILs can address this challenge by acting as effective solvents or co-solvents.[7][14] A particularly innovative approach is the formation of API-ILs, where the API itself is converted into a liquid salt by functioning as either the cation or the anion.[7][8] This can significantly enhance solubility and may circumvent issues related to solid-state polymorphism.[8][13]

Drug Delivery Systems

QAILs are being explored for the creation of advanced drug delivery systems.[14][15] Their amphiphilic nature allows some QAILs to self-assemble into nanostructures like micelles or nanoparticles in aqueous solutions.[8][14] These nanocarriers can encapsulate poorly soluble drugs, protecting them from degradation and enabling targeted delivery to specific sites in the body.[8][14]

Antimicrobial Agents

Quaternary ammonium compounds have long been recognized for their potent antimicrobial properties.[16] QAILs leverage this activity, proving effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[2][17] The primary mechanism of action involves the electrostatic interaction between the positively charged quaternary nitrogen of the QAIL and the negatively charged components of the microbial cell membrane, such as phospholipids.[1] This interaction disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately, cell death.[1] Some QAILs may also cause the denaturation of cellular proteins and enzymes.[1]

Toxicity of Quaternary Ammonium Ionic Liquids

While their biological activity is beneficial for antimicrobial applications, it also necessitates a thorough evaluation of their toxicity. The toxicity of QAILs is predominantly determined by the cation structure, with the anion having a lesser impact.[18] A general trend observed is that toxicity increases with the length of the alkyl side chains on the cation.[1][18] This is attributed to the increased lipophilicity, which facilitates interaction with and disruption of biological membranes.[18] However, a "cut-off" effect has been noted, where beyond a certain alkyl chain length (e.g., C18), the toxicity may decrease.[5]

Studies have shown that QAILs can be harmful to various aquatic organisms, including bacteria, algae, and invertebrates.[1] The number of cations in the molecule also plays a role, with multi-cationic ILs often exhibiting higher toxicity.[18][19] Therefore, designing QAILs for drug development requires a careful balance between maximizing therapeutic efficacy and minimizing off-target toxicity.

Table 2: Ecotoxicity of Selected Quaternary Ammonium Ionic Liquids

| Organism | QAIL Tested | Endpoint | Exposure Time | Result (mg/dm³ or µM) | Toxicity Classification | Reference |

| Vibrio fischeri | [DDA][NO₂] | IC₅₀ | 5 min | 0.09 mg/dm³ | Very Toxic | [1] |

| Vibrio fischeri | [DDA][NO₂] | IC₅₀ | 15 min | 0.02 mg/dm³ | Very Toxic | [1] |

| Tetrahymena thermophila | [DDA][NO₂] | EC₅₀ | 24 h | 0.04 mg/dm³ | Very Toxic | [1] |

| Daphnia magna | Didecyldimethylammonium cation ILs | EC₅₀ | 48 h | 0.01 - 100 µM | Varies (Most Sensitive Species) | [18][19] |

| Artemia salina | Didecyldimethylammonium cation ILs | LC₅₀ | 24 h | 0.01 - 100 µM | Varies (Least Sensitive Species) | [18][19] |

IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration.

Experimental Protocols

General Protocol for QAIL Synthesis

Objective: To synthesize a QAIL via quaternization and subsequent anion exchange.

Materials:

-

Tertiary amine (e.g., 1-methylimidazole, triethylamine)

-

Alkyl halide (e.g., 1-bromooctane)

-

Anion source salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI)

-

Solvent (e.g., Acetonitrile, Dichloromethane)

-

Deionized water

Procedure:

-

Quaternization:

-

In a round-bottom flask, dissolve the tertiary amine (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen).

-

Add the alkyl halide (1.0 eq) dropwise to the solution while stirring.

-

Heat the reaction mixture under reflux for 24-48 hours. The progress can be monitored by techniques like TLC or NMR.

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude quaternary ammonium halide salt.

-

-

Anion Exchange (Metathesis):

-

Dissolve the crude quaternary ammonium halide salt in a suitable solvent (e.g., CH₂Cl₂ or water).[11]

-

In a separate flask, dissolve the anion source salt (e.g., LiTFSI) (1.0 eq) in the same solvent or water.[11]

-

Add the anion source salt solution to the quaternary ammonium halide solution and stir vigorously at room temperature for 5-24 hours.[11]

-

A precipitate of the insoluble salt (e.g., LiBr) will form. Filter off the precipitate.[11]

-

Wash the filtrate (the solution containing the desired QAIL) several times with deionized water to remove any remaining inorganic salts.[11]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under vacuum.

-

Dry the final product under high vacuum at an elevated temperature (e.g., 80°C) to remove any residual solvent and water, yielding the pure QAIL.[11]

-

-

Characterization:

-

Confirm the structure of the synthesized QAIL using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

-

Determine purity using techniques like HPLC.[20]

-

Protocol for Antimicrobial Activity Assessment (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a QAIL against a specific bacterial strain.

Materials:

-

Synthesized QAIL

-

Bacterial strain (e.g., Pseudomonas delhiensis, E. coli, S. aureus)

-

Growth medium (e.g., Tryptic Soy Broth - TSB)

-

Sterile 96-well microtiter plates

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate the bacterial strain in TSB and incubate overnight (approx. 16 hours) at 37°C with shaking.[21]

-

Dilute the overnight culture in fresh TSB to achieve a concentration corresponding to approximately 1 x 10⁶ colony-forming units (CFU)/mL. This can be standardized by measuring the optical density (OD) at 600 nm.

-

-

Prepare QAIL Dilutions:

-

Prepare a stock solution of the QAIL in a suitable solvent (e.g., sterile water or DMSO).

-

Perform a series of two-fold serial dilutions of the QAIL stock solution in the 96-well plate using TSB to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[21]

-

Include a positive control (bacteria in TSB without QAIL) and a negative control (TSB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is defined as the lowest concentration of the QAIL that completely inhibits visible bacterial growth.

-

Optionally, the OD at 600 nm can be read using a microplate reader to quantify bacterial growth.

-

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. mdpi.com [mdpi.com]

- 3. Physicochemical and solution properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. CN102887827A - Ionic liquid of quaternary ammonium salt, preparation method thereof and application thereof - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Physicochemical and solution properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. deswater.com [deswater.com]

- 19. deswater.com [deswater.com]

- 20. Novel quaternary ammonium ionic liquids and their use as dual solvent-catalysts in the hydrolytic reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for MTOA-TFSI as an Electrolyte in Lithium-Ion Batteries

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides detailed application notes and experimental protocols for the use of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) as an electrolyte in lithium-ion batteries (LIBs). This compound is a quaternary ammonium-based ionic liquid (IL) that offers potential advantages in terms of thermal stability, low volatility, and a wide electrochemical window, making it a candidate for safer and high-performance LIBs. These notes cover the synthesis of this compound, preparation of electrolytes with a lithium salt, assembly of coin cells for testing, and standard electrochemical characterization protocols. Quantitative data, based on typical performance of similar TFSI-based ionic liquid electrolytes, is presented in tabular format to guide researchers.

Introduction to this compound

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (this compound) is a hydrophobic ionic liquid characterized by a quaternary ammonium cation and the TFSI anion. The bulky and asymmetric nature of the MTOA cation contributes to a low melting point, rendering it liquid at room temperature. The TFSI anion is well-known for its high thermal and electrochemical stability. When combined with a lithium salt such as lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), this compound can function as a non-flammable and thermally stable electrolyte for lithium-ion batteries.

Key Potential Advantages of this compound Electrolytes:

-

Enhanced Safety: Due to its negligible vapor pressure and high flash point, this compound significantly reduces the risk of fire and explosion associated with conventional carbonate-based electrolytes.

-

High Thermal Stability: The robust chemical structure of this compound allows for stable operation of batteries at elevated temperatures.

-

Wide Electrochemical Window: TFSI-based ionic liquids typically exhibit a wide electrochemical stability window, enabling their use with high-voltage cathode materials.

-

Good Chemical Stability: this compound is chemically inert towards electrode materials, which can contribute to longer cycle life.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of neat this compound is provided in the table below. This data is essential for handling, storage, and for understanding its behavior as an electrolyte solvent.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₅₄F₆N₂O₄S₂ | [1] |

| Molecular Weight | 648.85 g/mol | [1] |

| Appearance | Liquid | [2] |

| Melting Point | -39 °C | |

| Density | 1.15 g/cm³ at 20 °C | |

| Viscosity | 713 cP at 20 °C | |

| Ionic Conductivity | ~0.046 mS/cm at 20 °C | |

| Electrochemical Window | 5.1 V |

Experimental Protocols

Synthesis of this compound

A general two-step synthesis protocol for this compound is described below, involving a quaternization reaction followed by anion exchange.

Materials:

-

Trioctylamine

-

Methyl iodide

-

Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)

-

Ethyl acetate

-

Dichloromethane

-

Deionized water

-

Magnesium sulfate (anhydrous)

Protocol:

-

Quaternization of Trioctylamine:

-

In a round-bottom flask, dissolve trioctylamine in ethyl acetate.

-

Add a stoichiometric excess of methyl iodide dropwise while stirring the solution at room temperature.

-

Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature. The product, methyltrioctylammonium iodide (MTOA-I), may precipitate or can be obtained by removing the solvent under reduced pressure.

-

Wash the resulting solid with a non-polar solvent like hexane to remove any unreacted starting material.

-

Dry the MTOA-I product under vacuum.

-

-

Anion Exchange:

-

Dissolve the dried MTOA-I in deionized water.

-

In a separate beaker, dissolve a slight molar excess of LiTFSI in deionized water.

-

Slowly add the LiTFSI solution to the MTOA-I solution with vigorous stirring. A second, denser liquid phase (the this compound ionic liquid) will form.

-

Separate the this compound phase from the aqueous phase using a separatory funnel.

-

Wash the this compound phase multiple times with deionized water to remove any residual lithium iodide. The absence of iodide in the aqueous washings can be confirmed by adding a few drops of silver nitrate solution; the absence of a precipitate indicates complete removal.

-

Dissolve the washed this compound in dichloromethane and dry the organic phase over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Dry the final product, this compound, under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water and solvent.

-

Electrolyte Preparation

Materials:

-

This compound (dried)

-

Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) (battery grade, dried under vacuum)

-

Anhydrous solvent (e.g., acetonitrile, for initial dissolution if needed, though direct mixing is preferred)

-

Inert atmosphere glovebox (e.g., argon-filled) with low moisture and oxygen levels (<1 ppm)

Protocol:

-

Transfer the required amounts of this compound and LiTFSI into a clean, dry vial inside the glovebox.

-

To prepare an electrolyte of a specific molality (e.g., 1.0 mol/kg), add the corresponding mass of LiTFSI to a known mass of this compound.

-

Stir the mixture using a magnetic stirrer at a slightly elevated temperature (e.g., 50-60 °C) until the LiTFSI is completely dissolved and the solution is homogeneous. This may take several hours due to the high viscosity of the ionic liquid.

-

Store the prepared electrolyte in a sealed container inside the glovebox until use.

Coin Cell Assembly (CR2032)

Materials and Equipment:

-

Cathode (e.g., LiFePO₄ coated on aluminum foil) and anode (e.g., lithium metal or graphite coated on copper foil) discs of appropriate diameters (e.g., 15 mm for cathode, 16 mm for anode).

-

Separator (e.g., Celgard 2325, glass fiber), 19 mm diameter discs.

-

CR2032 coin cell components (casings, spacers, springs).

-

This compound based electrolyte.

-

Crimping machine for CR2032 cells.

-

Glovebox with inert atmosphere.

Protocol:

-

Dry all cell components (electrodes, separator, spacers, springs) under vacuum at an appropriate temperature (e.g., 120 °C for cathodes, 60 °C for separators) for at least 12 hours before transferring them into the glovebox.

-

Place the cathode disc at the center of the bottom coin cell cap.

-

Place a separator disc on top of the cathode.

-

Dispense a sufficient amount of the this compound electrolyte (typically 40-60 µL) onto the separator to ensure it is thoroughly wetted.

-

Carefully place the lithium metal or graphite anode on top of the wetted separator.

-

Add a spacer and a spring on top of the anode.

-

Place the top cap over the assembly.

-

Crimp the coin cell using the crimping machine to ensure a proper seal.

-

Allow the assembled cell to rest for several hours before electrochemical testing to ensure good electrolyte penetration into the electrodes.

Electrochemical Characterization

Equipment:

-

Battery cycler (e.g., Arbin, Maccor, Neware)

-

Potentiostat with frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)

Protocols:

-

Ionic Conductivity:

-

Measure the ionic conductivity of the prepared electrolytes at various temperatures using a conductivity cell connected to a potentiostat.

-

The conductivity (σ) can be calculated from the impedance data using the formula: σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance obtained from the Nyquist plot.

-

-

Electrochemical Stability Window (ESW):

-

Assemble a three-electrode cell with lithium metal as both the reference and counter electrodes, and a non-reactive working electrode (e.g., stainless steel or platinum).

-

Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) at a slow scan rate (e.g., 1 mV/s) to determine the anodic and cathodic stability limits of the electrolyte. The limits are typically defined as the potential at which the current density reaches a certain threshold (e.g., 0.1 mA/cm²).

-

-

Galvanostatic Cycling:

-

Cycle the assembled coin cells within a specific voltage range appropriate for the electrode chemistry (e.g., 2.5-4.2 V for LiFePO₄/Li).

-

Perform cycling at different C-rates (e.g., C/10, C/5, 1C) to evaluate the rate capability.

-

Record the charge and discharge capacities, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 100-500 cycles).

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS on the assembled cells at different states of charge (SOC) and after a certain number of cycles.

-

The impedance spectra can provide information about the solid electrolyte interphase (SEI) formation, charge transfer resistance, and ionic diffusion within the cell.

-

Representative Performance Data (for a generic quaternary ammonium TFSI-based electrolyte)

Disclaimer: The following data is representative of a typical quaternary ammonium TFSI-based ionic liquid electrolyte and is provided for illustrative purposes, as specific performance data for this compound in lithium-ion batteries is not widely available in published literature.

Table 1: Ionic Conductivity of a Representative [N₄₄₄₁][TFSI]/LiTFSI Electrolyte at Different Temperatures

| LiTFSI Concentration (mol/kg) | Ionic Conductivity at 25°C (mS/cm) | Ionic Conductivity at 60°C (mS/cm) |

| 0 (Neat IL) | 1.20 | 3.50 |

| 0.5 | 0.85 | 2.60 |

| 1.0 | 0.50 | 1.80 |

| 1.5 | 0.25 | 1.10 |

Table 2: Electrochemical Stability Window of a Representative [N₄₄₄₁][TFSI] + 1.0 M LiTFSI Electrolyte

| Parameter | Value vs. Li/Li⁺ |

| Anodic Stability Limit | ~4.8 V |

| Cathodic Stability Limit | ~0.1 V |

| Total Window | ~4.7 V |

Table 3: Cycling Performance of a Li/LiFePO₄ Cell with a Representative [N₄₄₄₁][TFSI] + 1.0 M LiTFSI Electrolyte

| C-Rate | Initial Discharge Capacity (mAh/g) | Capacity Retention after 100 Cycles | Average Coulombic Efficiency |

| C/10 | 155 | 98% | >99.5% |

| C/2 | 130 | 95% | >99.5% |

| 1C | 110 | 92% | >99.0% |

Visualizations

Caption: Experimental workflow for using this compound in LIBs.

Caption: Advantages of this compound as a LIB electrolyte.

References

Application Notes and Protocols: MTOA-TFSI in Solvent Extraction of Rare Earth Metals

For Researchers, Scientists, and Drug Development Professionals